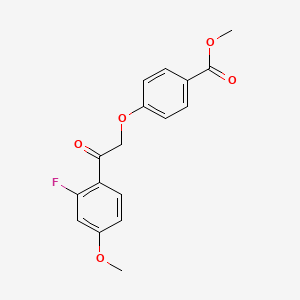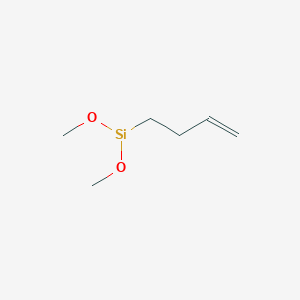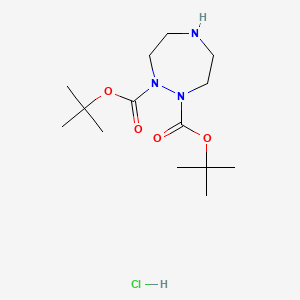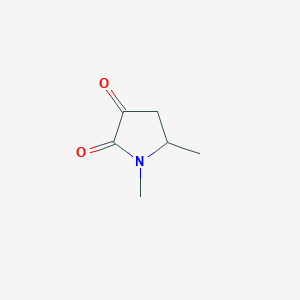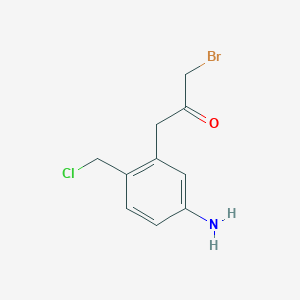
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-amino-2-(chloromethyl)benzene. This can be achieved through the chloromethylation of 5-amino-2-methylbenzene using formaldehyde and hydrochloric acid.
Bromination: The next step involves the bromination of the intermediate compound. This can be done using bromine in the presence of a suitable solvent such as acetic acid.
Ketone Formation: The final step involves the formation of the ketone group. This can be achieved through the reaction of the brominated intermediate with a suitable ketone precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chloromethyl and bromine groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
Comparison
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and properties. Compared to similar compounds with chlorine atoms, the bromine atom can lead to different reaction pathways and products. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
1-[5-amino-2-(chloromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-10(14)4-8-3-9(13)2-1-7(8)6-12/h1-3H,4-6,13H2 |
InChI-Schlüssel |
YIBTVKPSJFYAJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)CC(=O)CBr)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


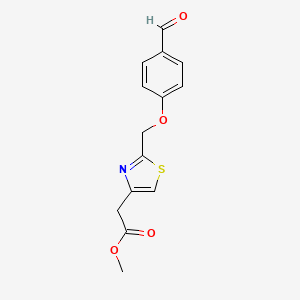
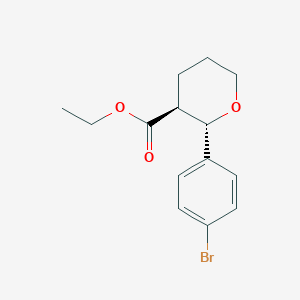
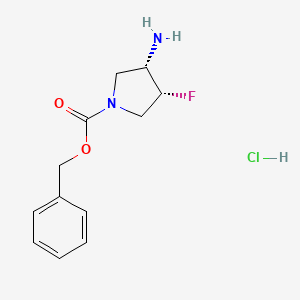
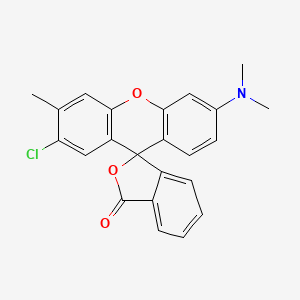

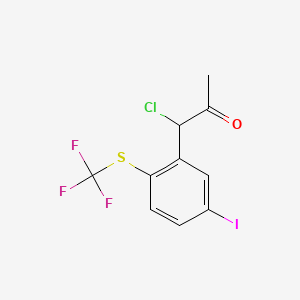
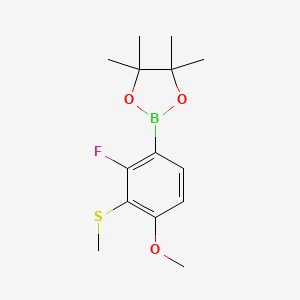
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
